molecular formula C14H19NO3 B1497480 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid CAS No. 714230-90-7

2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid

Cat. No.: B1497480
CAS No.: 714230-90-7
M. Wt: 249.3 g/mol
InChI Key: GFZJSJQJLHEUFM-UHFFFAOYSA-N
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Description

“2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenylacetic acid group via an ethoxy linker . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .

Scientific Research Applications

Overview

The compound 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid appears to be a specific chemical entity with potential relevance in various scientific research fields. However, direct studies on this exact compound are limited or not readily available in the public domain. Instead, research on related compounds and functional groups provides insights into potential applications in fields like biochemistry, materials science, and environmental science.

Biochemical Applications

In biochemistry, compounds structurally related to this compound, such as hydroxycinnamic acids and their derivatives, have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties. For example, p-Coumaric acid and its conjugates exhibit a wide range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects, which are enhanced by conjugation with other molecules (Pei et al., 2016). These properties suggest potential research applications of related compounds in developing therapeutic agents or studying biochemical pathways.

Environmental Science Applications

In environmental science, the study of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which shares a partial structural similarity with the compound , provides insights into the environmental fate, toxicity, and degradation pathways of such chemicals. A scientometric review by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity highlights the global research trends and gaps, emphasizing the need for further studies on the molecular biology of toxicity, human exposure assessment, and degradation studies (Zuanazzi et al., 2020). This indicates a potential research avenue for this compound in assessing environmental impact and degradation mechanisms.

Materials Science Applications

In materials science, the functional groups present in this compound may lend the compound to applications in polymer science and surface functionalization. For example, phosphonic acids, with a similar degree of functionalization, are utilized for surface treatment, creating supramolecular materials, and as bioactive agents in various applications (Sevrain et al., 2017). This suggests that related compounds could be researched for similar applications in developing new materials or modifying material surfaces for specific purposes.

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)11-12-3-5-13(6-4-12)18-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJSJQJLHEUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651627
Record name {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714230-90-7
Record name {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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